

# The Structure-Activity Relationship of GID4 Ligand 3: A Technical Guide

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## Compound of Interest

Compound Name: GID4 Ligand 3

Cat. No.: B15619748

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **GID4 Ligand 3**, also identified as compound 16 in seminal research. This document details the binding affinity, experimental protocols, and the signaling pathway context of this significant small molecule binder of the GID4 (Glucose-Induced Degradation protein 4) E3 ligase subunit.

## Core Data Presentation

The following tables summarize the quantitative data for **GID4 Ligand 3** (compound 16) and its relevant analogs, providing a clear comparison of their binding affinities and thermal stability shifts.

Table 1: Binding Affinity and Thermal Shift Data for **GID4 Ligand 3** and Related Compounds[1]

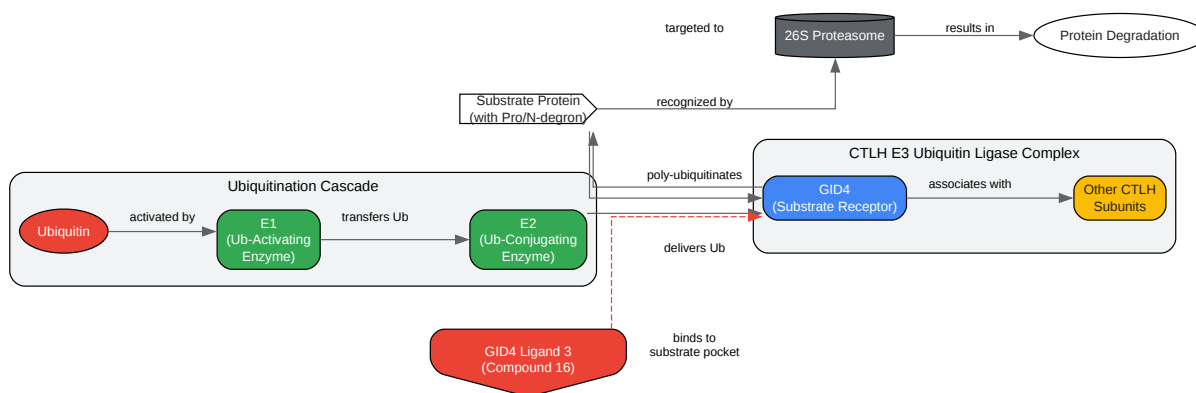
Compound	IC50 ( $\mu\text{M}$ ) (FP Competition Assay)	Kd ( $\mu\text{M}$ ) (Isothermal Titration Calorimetry)	$\Delta\text{Tm}$ ( $^{\circ}\text{C}$ ) (Differential Scanning Fluorimetry)
Ligand 3 (16)	148.5	110	>1 $^{\circ}\text{C}$ relative to parent compound 7
Analog 15	264.0	Not Reported	>1 $^{\circ}\text{C}$ relative to parent compound 7
Analog 20	113.2	Not Reported	>1 $^{\circ}\text{C}$ relative to parent compound 7
Parent Compound 7	Not Reported	Not Quantifiable	3.2

Table 2: Comparative Binding Data of Other Key GID4 Binders[1][2]

Compound	Kd ( $\mu\text{M}$ )	IC50 ( $\mu\text{M}$ )	EC50 (nM) (in cells)
Compound 67	17	18.9	Not Reported
Compound 88	5.6	Not Reported	558

## GID4 Signaling Pathway and Ligand Interaction

GID4 functions as a substrate receptor within the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This complex is the human ortholog of the yeast GID complex. The primary role of GID4 is to recognize proteins bearing specific N-terminal degradation signals (N-degrons), particularly those with a proline residue at the N-terminus (Pro/N-degrons), targeting them for ubiquitination and subsequent proteasomal degradation. This is a key mechanism in the Pro/N-end rule pathway, which regulates the half-life of various proteins. Small molecule binders like Ligand 3 engage the substrate recognition pocket of GID4, potentially modulating its activity and offering a scaffold for the development of targeted protein degradation (TPD) therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).



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GID4 Signaling and Ligand 3 Interaction Pathway.

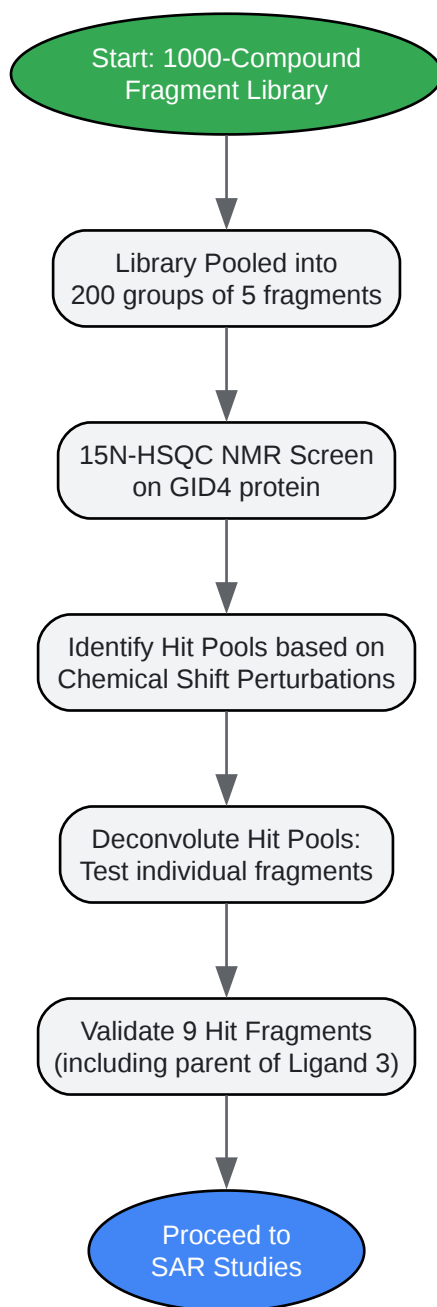
## Experimental Protocols

The discovery and characterization of **GID4 Ligand 3** involved several key biophysical and biochemical assays. Detailed methodologies are provided below.

## NMR Fragment Screening

The initial identification of the parent fragment of Ligand 3 was achieved through a Nuclear Magnetic Resonance (NMR) based fragment screen.<sup>[1][3]</sup>

Workflow:



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## References

- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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